molecular formula C17H13ClN2O2 B2586189 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine CAS No. 477864-14-5

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine

Cat. No.: B2586189
CAS No.: 477864-14-5
M. Wt: 312.75
InChI Key: RRUYYVOQADNZKI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The compound’s structure consists of a pyrimidine ring substituted with a 4-chlorophenoxy group, a methoxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine with β-diketones or β-ketoesters.

    Substitution Reactions:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving a phenylboronic acid and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to amines or partially hydrogenated products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or partially hydrogenated products.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological pathways in plants and pests.

    Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may target enzymes, receptors, or DNA/RNA, inhibiting or modulating their activity.

    Pathways: It can interfere with cellular pathways, such as signal transduction, gene expression, or metabolic processes, leading to desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and agriculture make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(4-chlorophenoxy)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYYVOQADNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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